
Lansic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lansic acid is a triterpenoid of the class of onoceranoid-type terpenoids isolated from the twigs of Lansium domesticum. It has a role as a plant metabolite. It is a triterpenoid and a dicarboxylic acid.
Scientific Research Applications
1. Biological and Clinical Aspects
Lansic acid has shown potential in various biological and clinical applications. For instance, lanthanides, a group to which lansic acid is related, have been explored for their therapeutic applications due to their similarity to calcium. Lanthanides, including lansic acid, have historical medical uses and are gaining attention for their use in diagnostic and prognostic tools in clinical diagnostics, particularly in magnetic resonance imaging (MRI) and as anticancer materials (Fricker, 2006).
2. Chemistry in Biology
Lansic acid is part of a class of onoceranoid-type triterpenoids and has been isolated from plants like Lansium domesticum. These compounds, including lansic acid, have displayed moderate antibacterial activity against Gram-positive bacteria, highlighting their potential in antibacterial applications (Dong et al., 2011). Additionally, the coordination chemistry of lanthanides, closely related to lansic acid, is significant in biological systems, offering insights into their use in medical imaging and therapeutic applications (Misra et al., 2004).
3. Environmental and Analytical Applications
In environmental science, rare earth elements, including lansic acid analogues, are used to monitor acid mine drainage pollution. Their bioaccumulation in organisms like freshwater clams can help in biomonitoring different degrees of environmental contamination (Bonnail et al., 2017). Moreover, lanthanides are used in isotachophoresis coupled with inductively coupled plasma mass spectrometry for the separation and analysis of these elements, highlighting their role in analytical chemistry (Vio et al., 2012).
properties
Product Name |
Lansic acid |
|---|---|
Molecular Formula |
C30H46O4 |
Molecular Weight |
470.7 g/mol |
IUPAC Name |
3-[(1S,2S,6S)-2-[2-[(1S,5S,6S)-6-(2-carboxyethyl)-2,6-dimethyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl]ethyl]-1-methyl-3-methylidene-6-prop-1-en-2-ylcyclohexyl]propanoic acid |
InChI |
InChI=1S/C30H46O4/c1-19(2)23-11-9-21(5)25(29(23,7)17-15-27(31)32)13-14-26-22(6)10-12-24(20(3)4)30(26,8)18-16-28(33)34/h10,23-26H,1,3,5,9,11-18H2,2,4,6-8H3,(H,31,32)(H,33,34)/t23-,24-,25-,26-,29-,30-/m0/s1 |
InChI Key |
SYTWWAZKYVYTTQ-SUAVODKESA-N |
Isomeric SMILES |
CC1=CC[C@H]([C@]([C@H]1CC[C@H]2C(=C)CC[C@H]([C@]2(C)CCC(=O)O)C(=C)C)(C)CCC(=O)O)C(=C)C |
Canonical SMILES |
CC1=CCC(C(C1CCC2C(=C)CCC(C2(C)CCC(=O)O)C(=C)C)(C)CCC(=O)O)C(=C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



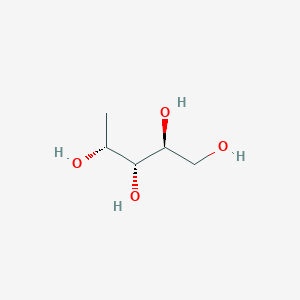
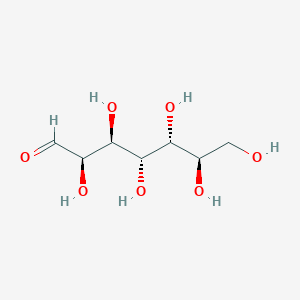
![4,6-dichloro-3-{[(3E)-2-oxo-1-phenylpyrrolidin-3-ylidene]methyl}-1H-indole-2-carboxylate](/img/structure/B1259489.png)

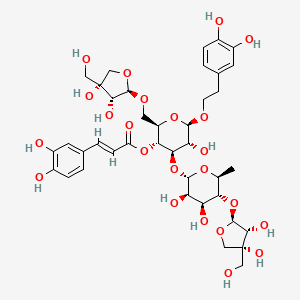

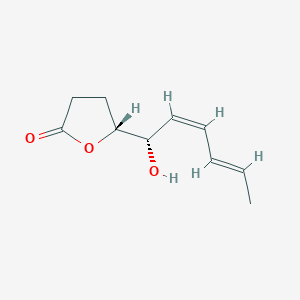


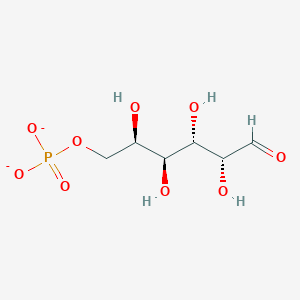

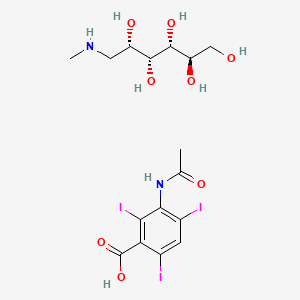
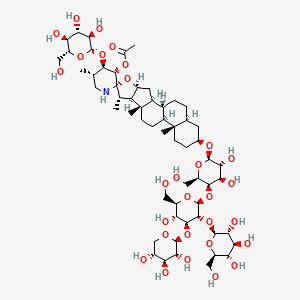
![1-[(8E)-9-(3,4-methylenedioxyphenyl)-8-nonenoyl]pyrrolidine](/img/structure/B1259509.png)